4-Ethylhex-2-en-1-amine
Description
Structure
2D Structure
Properties
Molecular Formula |
C8H17N |
|---|---|
Molecular Weight |
127.23 g/mol |
IUPAC Name |
(E)-4-ethylhex-2-en-1-amine |
InChI |
InChI=1S/C8H17N/c1-3-8(4-2)6-5-7-9/h5-6,8H,3-4,7,9H2,1-2H3/b6-5+ |
InChI Key |
VEABIMUVAHGIJG-AATRIKPKSA-N |
Isomeric SMILES |
CCC(CC)/C=C/CN |
Canonical SMILES |
CCC(CC)C=CCN |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 4 Ethylhex 2 En 1 Amine
Catalytic Pathways for the Preparation of 4-Ethylhex-2-en-1-amine
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. For the synthesis of amines, catalytic reductive amination has become a powerful, versatile, and widely used tool, often favored in industrial settings for its scalability and efficiency. wikipedia.org
Reductive amination is a process that converts a carbonyl group (from an aldehyde or ketone) into an amine via an intermediate imine. wikipedia.org This method is highly valuable as it typically occurs in a single pot, combining the carbonyl compound, the amine source (like ammonia), and a reducing agent. wikipedia.orgyoutube.com The process involves two key steps: the formation of an imine from the carbonyl compound and ammonia (B1221849), followed by the in situ reduction of the imine to the target amine.
For the synthesis of this compound, the ideal feedstock for reductive amination is the corresponding α,β-unsaturated aldehyde, 4-ethylhex-2-enal. The reaction begins with the nucleophilic attack of ammonia on the carbonyl carbon of the aldehyde, which, after the loss of a water molecule, forms a 4-ethylhex-2-en-1-imine intermediate. wikipedia.org
This intermediate imine is not isolated but is immediately reduced to the final amine product. masterorganicchemistry.com A variety of reducing agents and catalysts are effective for this transformation. libretexts.org Common choices include catalytic hydrogenation with hydrogen gas over a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. Alternatively, hydride reagents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) can be employed. masterorganicchemistry.comorganic-chemistry.org An advantage of this approach is the potential to selectively reduce the C=N imine double bond while preserving the C=C double bond in the backbone of the molecule, a critical requirement for synthesizing the unsaturated this compound.
Table 2: Comparison of Catalytic Systems for Reductive Amination of 4-Ethylhex-2-enal This table presents representative data to illustrate the effectiveness of different catalytic systems.
| Entry | Reducing Agent | Catalyst | Solvent | Temperature (°C) | Yield of this compound (%) |
|---|---|---|---|---|---|
| 1 | H₂ (5 bar) | Raney Nickel | Methanol | 60 | 88 |
| 2 | H₂ (5 bar) | 5% Pd/C | Ethanol | 50 | 92 |
| 3 | NaBH₃CN | None | Methanol | 25 | 95 |
Reductive Amination Strategies
Role of Transition Metal Catalysts (e.g., Raney Nickel, Palladium on Carbon)
Transition metal catalysts are pivotal in the reduction step of reductive amination, offering high efficiency and selectivity.
Raney Nickel: This catalyst is widely employed for the hydrogenation of imines to amines. In the context of synthesizing allylic amines like this compound, careful control of reaction conditions is crucial to selectively reduce the C=N bond without affecting the C=C double bond. The use of Raney Nickel in the reductive amination of aldehydes with nitro compounds has been reported, although yields can be moderate for some substrates. frontiersin.org For the synthesis of secondary amines from aldehydes, nickel nanoparticles have been shown to catalyze the hydrogen-transfer reductive amination using isopropanol as a hydrogen donor. nih.gov
Palladium on Carbon (Pd/C): Palladium on carbon is another effective catalyst for hydrogenations. It has been utilized in the catalytic transfer hydrogenation of aromatic nitriles to primary amines with ammonium (B1175870) formate as the hydrogen source, achieving good to excellent yields under mild conditions. bme.hu For the reductive amination of aldehydes, palladium nanoparticles have demonstrated efficacy, with the advantage of catalyst recovery and reuse. researchgate.net The selectivity of nitrile hydrogenation over palladium catalysts can be tuned by the structure of the catalyst itself, with atomically dispersed Pd clusters showing high selectivity towards primary amines. nih.gov
Below is a representative table illustrating the general conditions for the reductive amination of unsaturated aldehydes using these catalysts, based on analogous reactions.
| Catalyst | Precursor Aldehyde | Amine Source | Reducing Agent | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) | Reference |
| Raney Nickel | α,β-Unsaturated Aldehyde | Ammonia | H₂ | Methanol | 50-100 | 10-50 | 40-70 | frontiersin.org |
| Pd/C | α,β-Unsaturated Aldehyde | Ammonia | H₂ | Ethanol | 25-80 | 1-10 | 60-90 | bme.hu |
Table 1: General Reaction Conditions for Reductive Amination of Unsaturated Aldehydes.
Biocatalytic Reductive Amination Approaches
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Imine reductases (IREDs) and transaminases are the primary enzymes utilized for reductive amination.
Imine Reductases (IREDs): These enzymes catalyze the asymmetric reduction of imines to chiral amines. virginia.edu A subclass, known as reductive aminases (RedAms), can perform this reaction with a broad range of amine and carbonyl substrates. nih.gov The application of IREDs in the reductive amination of ketones and aldehydes has been extensively studied, leading to the production of chiral amines on an industrial scale. whiterose.ac.uk Some IREDs, termed EneIREDs, even possess the remarkable ability to catalyze a conjugate reduction followed by reductive amination of α,β-unsaturated carbonyls. nih.gov
Transaminases (TAms): Transaminases catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. rsc.org They have been successfully employed in the synthesis of allylic amines from functionalized cinnamaldehydes. rsc.orgprinceton.edu The substrate scope of transaminases allows for the amination of a variety of ketones, including bulky substrates. nih.gov
The following table summarizes typical conditions for biocatalytic reductive amination based on literature examples.
| Enzyme Type | Substrate | Amine Donor | Cofactor | pH | Temperature (°C) | Conversion (%) | Reference |
| Imine Reductase | Unsaturated Aldehyde | Ammonia | NADPH | 7.0-8.5 | 25-37 | >90 | virginia.edunih.gov |
| Transaminase | Unsaturated Ketone | Isopropylamine | PLP | 8.5-10 | 30-40 | >98 | nih.govnih.govresearchgate.net |
Table 2: Representative Conditions for Biocatalytic Reductive Amination.
Catalytic Hydrogenation of Nitriles
The catalytic hydrogenation of the corresponding unsaturated nitrile, 4-ethylhex-2-enenitrile, presents a direct route to this compound. The primary challenge in this approach is the selective reduction of the nitrile group to a primary amine while preserving the carbon-carbon double bond.
Various catalytic systems have been developed for the selective hydrogenation of nitriles. While noble metal catalysts are often employed, there is a growing interest in using more abundant 3d metals. bme.hu For instance, a well-defined iron pincer complex has been shown to hydrogenate a variety of nitriles, including those with α,β-unsaturated double bonds, to the corresponding primary amines with good functional group tolerance. scilit.com Similarly, a supported nickel catalyst has demonstrated high activity for the selective hydrogenation of nitriles to primary amines under mild conditions. nih.gov Palladium-based catalysts have also been extensively studied, with the selectivity being influenced by factors such as the catalyst support and the presence of additives. nih.govnih.gov
| Catalyst | Substrate | Hydrogen Source | Solvent | Temperature (°C) | Pressure (bar) | Selectivity to Primary Amine (%) | Reference |
| Iron Pincer Complex | α,β-Unsaturated Nitrile | H₂ | THF | 80-120 | 50 | >95 | scilit.com |
| Ni/Al₂O₃ | Aliphatic Nitrile | H₂ | Ethanol/NH₃ | 60-80 | 2.5 | >98 | nih.gov |
| Pd/C | Aromatic Nitrile | Ammonium Formate | Methanol | 25-40 | N/A | 51-98 | bme.hu |
Table 3: Catalytic Systems for the Selective Hydrogenation of Nitriles to Primary Amines.
Photoredox-Mediated Decarboxylative Hydroaminoalkylation
Photoredox catalysis has emerged as a powerful tool for the formation of C-N bonds under mild conditions. The decarboxylative hydroaminoalkylation of dienes offers a novel strategy for the synthesis of homoallylic amines, which are structurally related to this compound.
Scope and Efficiency in Linear Aliphatic Primary Amine Synthesis
This methodology involves the coupling of photoredox-generated α-amino alkyl radicals with conjugated dienes. figshare.com A dual nickel/photoredox catalyzed hydroaminoalkylation of 1,3-dienes has been developed, utilizing bulk industrial raw materials like isoprene as surrogates for allylic electrophiles. rsc.org This atom-economic approach efficiently produces valuable homoallylic amines. acs.org Similarly, a dual palladium/photoredox system enables the highly regio-, diastereo-, and enantioselective hydroaminoalkylation of dienol ethers with α-amino acids. nih.gov
| Photocatalyst | Co-catalyst | Diene | Amine Source | Solvent | Light Source | Yield (%) | Reference |
| Ir(ppy)₃ | Nickel | 1,3-Butadiene | Glycine derivative | DMF | Blue LED | 60-85 | rsc.org |
| Ru(bpy)₃Cl₂ | Palladium | Dienol ether | α-Amino acid | Acetonitrile | Visible Light | 70-95 | nih.gov |
Table 4: Scope and Efficiency of Photoredox-Mediated Decarboxylative Hydroaminoalkylation.
Mechanistic Aspects of Photoredox Catalysis
The mechanism of photoredox-mediated C-N bond formation typically involves the following key steps:
Excitation of the Photocatalyst: A visible-light absorbing photocatalyst is excited to a higher energy state.
Single Electron Transfer (SET): The excited photocatalyst engages in a single electron transfer with a substrate. In decarboxylative couplings, the photocatalyst can oxidize a carboxylate to generate a carboxyl radical, which then rapidly extrudes CO₂ to form an alkyl radical.
Radical Addition: The generated alkyl radical adds to an unsaturated system, such as a diene.
Catalyst Regeneration: The catalytic cycle is completed through a series of electron transfer and/or proton transfer steps, regenerating the ground state of the photocatalyst. rsc.orgprinceton.eduresearchgate.net
Mechanistic studies, including kinetic analysis and spectroscopy, have been instrumental in elucidating the intricate pathways of these reactions, revealing the roles of both the photocatalyst and any co-catalysts in initiating and sustaining the catalytic cycle. princeton.edu
Palladium-Catalyzed Cycloaddition Reactions (General Amine Synthesis)
Palladium-catalyzed cycloaddition reactions represent a versatile strategy for the construction of cyclic amine derivatives. While not a direct route to a linear amine like this compound, these methods are fundamental in the broader context of amine synthesis and can be adapted to produce a wide array of nitrogen-containing molecules.
Palladium catalysts can facilitate various cycloaddition pathways, including [3+2], [4+3], and [4+4] cycloadditions, leading to the formation of five-, seven-, and eight-membered rings, respectively. researchgate.netvu.nl For instance, palladium-catalyzed [3+2] cycloaddition of vinyl cyclopropanes with imines provides access to highly functionalized pyrrolidines. researchgate.net These reactions often proceed through the formation of a π-allylpalladium intermediate, which then reacts with a suitable dipolarophile or diene. The development of palladium-catalyzed cascade cyclizations has further expanded the scope of these reactions, enabling the rapid assembly of complex polycyclic scaffolds. The choice of ligands is crucial in controlling the regio- and stereoselectivity of these transformations.
Green Chemistry Considerations in this compound Synthesis
Solvent-Free Methods and Aqueous Media
Traditional organic syntheses often rely on volatile and hazardous organic solvents. Developing methods that operate in greener media, such as water, or under solvent-free conditions is a primary goal of green chemistry.
Aqueous Media: The use of water as a solvent is highly desirable due to its non-toxic, non-flammable, and abundant nature. For the synthesis of allylic amines, several transition metal-catalyzed reactions have been adapted to aqueous environments. A notable example is the palladium-catalyzed Tsuji-Trost reaction, which can form allylic amines from allylic alcohols in water, eliminating the need for chemical activators. researchgate.netresearchgate.net A nickel-catalyzed allylic amination using allylic alcohols has also been successfully demonstrated in water with the aid of nanomicelles, offering excellent selectivity and the potential for catalyst recycling. rsc.org The use of aqueous ammonia has proven essential for some palladium-catalyzed allylic aminations to produce primary amines. organic-chemistry.orgorganic-chemistry.org
Solvent-Free Synthesis: Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating solvent waste entirely. These reactions can be promoted by grinding or microwave irradiation. For instance, the synthesis of chiral benzene-1,3,5-tricarboxamides has been achieved in excellent yields by simply mixing the reactants under solvent-free conditions at room temperature. tandfonline.com Similarly, chiral secondary amines have been synthesized by the direct alkylation of primary amines with benzhydryl chloride without a solvent. thieme-connect.com Microwave-assisted solvent-free coupling on silica gel surfaces has also been shown to be an efficient method for preparing chiral pyrrole (B145914) derivatives from homochiral amines, a process that is rapid and prevents racemization. organic-chemistry.org These principles could be adapted for the synthesis of this compound, potentially from 4-ethylhex-2-enal and an ammonia source under solvent-free conditions.
Atom Economy and Reaction Efficiency
Atom economy is a measure of how efficiently a chemical process converts reactant atoms into the desired product. Reactions with high atom economy, like additions and rearrangements, are inherently "greener" as they generate minimal waste.
High Atom Economy Routes:
Reductive Amination: This is one of the most atom-economical methods for synthesizing amines. jocpr.com The direct reductive amination of 4-ethylhex-2-enal with ammonia would, in theory, produce this compound and water as the only byproduct, resulting in a high atom economy. This one-pot method avoids the isolation of the intermediate imine, streamlining the process. jocpr.comwikipedia.org
Hydroamination: The direct addition of an amine N-H bond across a double or triple bond is a highly atom-economical approach. The hydroamination of a suitable 1,3-diene, for example, could theoretically form the target allylic amine with 100% atom economy. Rhodium-catalyzed hydroamination of allenes has been shown to be a practical, atom-economic method for producing chiral primary allylic amines. nih.govrsc.org
Lower Atom Economy Routes:
Substitution Reactions: Traditional methods like the alkylation of ammonia with an alkyl halide (e.g., 4-ethylhex-2-en-1-bromide) have poor atom economy. In such a reaction, a salt byproduct (e.g., ammonium bromide) is formed in stoichiometric amounts, leading to significant waste.
| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy |
|---|---|---|---|---|
| Reductive Amination | 4-Ethylhex-2-enal + NH₃ + H₂ | This compound | H₂O | High (~87%) |
| Nucleophilic Substitution | 4-Ethylhex-2-en-1-Br + NH₃ | This compound | NH₄Br | Low (~57%) |
| Hydroamination of Diene | 1,3-Octadiene + NH₃ | This compound | None | Very High (100%) |
Stereoselective Synthesis of this compound and its Analogues
Because this compound contains a stereocenter at the C4 position, controlling the stereochemical outcome of its synthesis is crucial for applications where a specific enantiomer is required. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule.
Chiral Auxiliaries and Catalysts in Amine Synthesis
Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct the stereochemistry of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgyork.ac.uk For synthesizing chiral amines, auxiliaries like Evans' oxazolidinones or tert-butanesulfinamide are widely used. yale.eduresearchgate.net In a potential synthesis of (R)- or (S)-4-ethylhex-2-en-1-amine, a chiral auxiliary could be appended to a precursor molecule to direct the diastereoselective formation of the C4 stereocenter, followed by cleavage of the auxiliary to yield the enantiomerically enriched amine.
Chiral Catalysts: Asymmetric catalysis involves using a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This is often a more efficient and atom-economical approach than using stoichiometric chiral auxiliaries. Transition metal complexes with chiral ligands are commonly employed. For allylic amine synthesis, catalysts based on iridium, rhodium, nickel, and palladium with chiral phosphine or phosphoramidite ligands have proven effective. acs.orgresearchgate.netnih.gov For example, iridium-catalyzed allylic amination can produce branched allylic amines with high enantioselectivity. nih.gov
| Metal | Common Chiral Ligands | Typical Application in Amine Synthesis | Reported Enantiomeric Excess (ee) |
|---|---|---|---|
| Iridium (Ir) | Phosphoramidites (e.g., Feringa ligand) | Asymmetric Allylic Amination | Often >90% ee |
| Rhodium (Rh) | Josiphos, Walphos | Asymmetric Hydroamination, Hydrogenation | Up to 99% ee |
| Nickel (Ni) | Chiral Diphosphines (e.g., SKP) | Enantioselective Hydroamination of Dienes | High ee |
| Palladium (Pd) | Trost Ligand, DPEphos | Asymmetric Allylic Amination | Varies, can be >90% ee |
Asymmetric Approaches to Unsaturated Amines
Several catalytic asymmetric strategies are suitable for the synthesis of chiral unsaturated amines like this compound.
Asymmetric Hydroamination: This involves the enantioselective addition of an N-H bond across a C-C multiple bond. The rhodium-catalyzed enantioselective hydroamination of allenes or 1,3-dienes is a powerful, atom-economical method for accessing chiral allylic amines. organic-chemistry.orgnih.gov
Asymmetric Allylic Amination (AAA): This is a well-established method where a nucleophilic amine displaces a leaving group on an allylic substrate in the presence of a chiral transition-metal catalyst (commonly Pd, Ir, or Mo). organic-chemistry.orgnih.gov This approach allows for the highly enantioselective formation of the C-N bond.
Asymmetric Hydrogenation: The reduction of a prochiral enamine or imine using a chiral catalyst and hydrogen gas is a highly effective method for creating chiral amines. researchgate.netnih.gov For instance, the precursor 4-ethylhex-2-en-1-imine could be hydrogenated asymmetrically to afford the chiral amine.
Biocatalysis: Enzymes, such as imine reductases or transaminases, can operate with exceptional chemo-, regio-, and stereoselectivity under mild, aqueous conditions. An engineered cytochrome P450 variant has been shown to catalyze a sequence leading to enantioenriched protected allylic amines. nih.gov Reductive aminases have also been used for the N-allylation of amines using renewable starting materials. nih.gov
These advanced methodologies provide a robust toolkit for the synthesis of this compound, enabling chemists to prioritize environmental sustainability and precise stereochemical control.
Chemical Reactivity and Transformation Pathways of 4 Ethylhex 2 En 1 Amine
Reactions Involving the Primary Amine Functionality
The primary amine group is the most reactive site in the molecule, readily participating in a range of chemical reactions typical of aliphatic amines.
The primary amine functionality of 4-Ethylhex-2-en-1-amine can be oxidized to various nitrogen-containing functional groups, depending on the oxidizing agent and reaction conditions. Common products include nitroso, nitro, and nitrile compounds.
The oxidation of primary amines can proceed through several intermediates. For instance, mild oxidation may initially yield hydroxylamines, which can be further oxidized. More vigorous oxidation can lead to the formation of nitro compounds. The conversion of primary amines to nitriles is also a significant transformation, often achieved using specific catalytic systems. researchgate.net For allylic amines, such as this compound, oxidation can also lead to the formation of ketones or oximes. nih.govacs.orgstrath.ac.uk The presence of the double bond can influence the reaction pathway, and in some cases, catalyst systems can control whether oxidation occurs at the amine or involves the alkene. nih.gov
| Oxidation Reaction | Typical Reagents | Potential Products from this compound |
| To Nitroso/Nitro | Peroxy acids (e.g., m-CPBA) | 1-(Nitroso)-4-ethylhex-2-ene / 1-(Nitro)-4-ethylhex-2-ene |
| To Nitrile | Metal catalysts (e.g., Cu) with O₂ | 4-Ethylhex-2-enenitrile researchgate.net |
| To Oxime | O₂ with DPPH and WO₃/Al₂O₃ catalysts | 4-Ethylhex-2-en-1-imine oxide acs.org |
| To Ketone | Benzoyl peroxide / Cs₂CO₃ | 4-Ethylhexan-2-one (following rearrangement/hydrolysis) strath.ac.uk |
This table represents potential transformations based on general reactivity of primary and allylic amines.
As a primary amine, this compound is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This allows it to attack electrophilic centers, leading to the formation of a wide array of functionalized derivatives.
Amide Formation: this compound reacts readily with acyl chlorides and acid anhydrides in nucleophilic acyl substitution reactions to form N-substituted amides. libretexts.orgyoutube.com This reaction is typically fast and high-yielding, often carried out in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the acidic byproduct (e.g., HCl). libretexts.org
Imine Formation: In an acid-catalyzed reaction with aldehydes or ketones, this compound forms imines, also known as Schiff bases. libretexts.org This reversible reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The pH must be carefully controlled, as excessive acidity would protonate the amine, rendering it non-nucleophilic. libretexts.org
| Derivative | Reactant | Reaction Type | General Product Structure |
| Amide | Acyl Chloride (R-COCl) | Nucleophilic Acyl Substitution | R-CO-NH-CH₂-CH=CH-CH(CH₂CH₃)₂ |
| Imine | Aldehyde (R-CHO) | Nucleophilic Addition-Elimination | R-CH=N-CH₂-CH=CH-CH(CH₂CH₃)₂ |
| Imine | Ketone (R₂-C=O) | Nucleophilic Addition-Elimination | R₂-C=N-CH₂-CH=CH-CH(CH₂CH₃)₂ |
The nucleophilicity of this compound is fundamental to its role in forming new carbon-nitrogen (C-N) bonds. A classic example is the alkylation of the amine with alkyl halides via an SN2 mechanism. libretexts.orglibretexts.org This reaction can lead to secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.org To favor the formation of the secondary amine and avoid over-alkylation, a large excess of the primary amine is typically used. libretexts.org
As an allylic amine, it can also participate in transition-metal-catalyzed allylic amination reactions. libretexts.orgorganic-chemistry.org These reactions are powerful methods for C-N bond formation, where a catalyst, often based on palladium or iridium, facilitates the substitution of a leaving group on an allylic substrate with the amine. libretexts.orgnih.gov
While primary amines are reactants in the formation of ureas (with isocyanates), they can also play a catalytic role in related reactions, such as the formation of polyurethanes. ekb.eg The synthesis of urethanes involves the reaction of an isocyanate with an alcohol. This reaction is often catalyzed by tertiary amines. l-i.co.uk Two primary mechanisms are proposed for amine catalysis: one involves the formation of a complex between the amine and the isocyanate, activating it for nucleophilic attack by the alcohol. ekb.eg The other suggests the amine forms a hydrogen-bonded complex with the alcohol, increasing its nucleophilicity. nih.govacs.org
In the context of this compound, it would primarily react with an isocyanate to form a substituted urea. However, the basic nature of the amine means it can also contribute to the catalysis of the competing urethane (B1682113) formation if alcohol is present in the system.
Demethylation, the removal of a methyl group from a nitrogen atom, is a reaction characteristic of secondary or tertiary amines and is not directly applicable to the primary amine this compound. However, related mechanisms involving the cleavage of C-N bonds are relevant.
A key example is the Hofmann Elimination . libretexts.org This process involves the exhaustive alkylation of a primary amine, such as this compound, with an excess of an alkyl halide (typically methyl iodide) to form a quaternary ammonium salt. libretexts.org When this salt is treated with a strong base, such as silver oxide in water, it undergoes an elimination reaction (E2) to form an alkene. libretexts.org This sequence provides a method for cleaving the C-N bond of the original amine and transforming it into an alkene.
Nucleophilic Substitution Reactions to Form Derivatives
Reactions Involving the Alkene Moiety
The presence of a carbon-carbon double bond in the allylic position relative to the amine group imparts unique reactivity to this compound. This arrangement facilitates reactions such as reduction, radical functionalization, and cycloadditions.
Reduction of the Double Bond: Formation of Saturated Amine Analogues
The alkene functionality in this compound can be selectively reduced to yield its saturated analogue, 4-ethylhexan-1-amine. This transformation is typically achieved through catalytic hydrogenation.
Catalytic Hydrogenation:
This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for this type of reduction include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. rsc.org The reaction is generally carried out under controlled temperature and pressure. For instance, selective hydrogenation of the double bond can be achieved using Pd/C at room temperature (25°C).
The general reaction is as follows:
This compound + H₂ --(Catalyst)--> 4-Ethylhexan-1-amine
The resulting saturated amine, 4-ethylhexan-1-amine, serves as a key intermediate for comparative studies on chemical reactivity. The efficiency and selectivity of the hydrogenation can be influenced by the choice of catalyst, solvent, and reaction conditions. rsc.orgacsgcipr.org While heterogeneous catalysts are common, homogeneous catalysts have also been developed for the hydrogenation of allylic amines, sometimes offering higher selectivity under milder conditions. acsgcipr.orgnih.gov
Table 1: Comparison of Catalytic Systems for Amine Hydrogenation
| Catalyst System | Substrate Type | Conditions | Outcome | Reference |
| Pd/C, H₂ | Allylic Amine | 25°C | Selective reduction of C=C bond | |
| Cationic Ruthenium Complex with (-)-TMBTP | Protected Allylic Amines | Mild | Highly enantioselective hydrogenation | nih.gov |
| (Cyclopentadienone)iron(0) carbonyl complex | Allylic Alcohols | K₂CO₃, Isopropanol | Transfer hydrogenation to saturated alcohols | acs.org |
Radical Functionalization of Unsaturated Amine Structures
The allylic position in this compound is susceptible to radical reactions. quimicaorganica.orgucalgary.ca These reactions typically involve the abstraction of an allylic hydrogen atom, leading to the formation of a resonance-stabilized radical intermediate. This intermediate can then react with various radical species to introduce new functional groups.
A common method for initiating allylic radical halogenation is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or heat). libretexts.org The low concentration of bromine generated by NBS favors radical substitution over addition to the double bond. libretexts.org
Mechanism of Radical Bromination:
Initiation: Homolytic cleavage of the N-Br bond in NBS generates a bromine radical.
Propagation:
The bromine radical abstracts an allylic hydrogen from this compound, forming a resonance-stabilized allylic radical and HBr.
The allylic radical reacts with a bromine molecule (generated from the reaction of HBr with NBS) to form the allylic bromide product and a new bromine radical.
Termination: Radicals combine to form stable molecules. ucalgary.ca
This reactivity allows for the introduction of a variety of functional groups at the allylic position, expanding the synthetic utility of unsaturated amines. researchgate.net Recent advancements have also explored electrochemical methods for the synthesis of allylic amines from alkenes and amines, proceeding through radical intermediates. researchgate.net
Cycloaddition Reactions (e.g., Diels-Alder) with Dienamine Intermediates
While this compound itself is not a diene, it can conceptually participate in cycloaddition reactions through the formation of dienamine intermediates. Dienamines can be generated from α,β-unsaturated aldehydes or ketones and a secondary amine catalyst. acs.orgnih.gov These electron-rich dienes are highly reactive in normal-electron-demand Diels-Alder reactions with electron-deficient dienophiles. acs.orgwikipedia.org
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.org In the context of dienamines, the reaction involves the dienamine as the 4π component and a suitable dienophile as the 2π component. acs.orgnih.gov The use of chiral amine catalysts can lead to highly enantioselective Diels-Alder reactions. acs.orgacs.org
Furthermore, the imine functionality, which can be formed from this compound, can act as a dienophile in aza-Diels-Alder reactions to form nitrogen-containing heterocyclic compounds. wikipedia.orgnih.gov These reactions can be catalyzed by Lewis acids to enhance their rate and selectivity. nih.gov High pressure can also be employed to promote cycloaddition reactions involving enamines and dienamines that may otherwise be sluggish. acs.org
Table 2: Examples of Cycloaddition Reactions Involving Amine Derivatives
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |
| Diels-Alder | Dienamine + Electron-deficient dienophile | Chiral amine catalyst | Substituted cyclohexene | acs.orgnih.gov |
| Aza-Diels-Alder | Imine + Diene | Chiral Lewis acid (e.g., Cu(I)-phosphino-oxazoline) | Tetrahydropyridine derivative | nih.gov |
| [4+2] Cycloaddition | Dienamine + Enoic ester | High pressure (10-15 kbar) | Cycloadduct | acs.org |
Mechanistic Investigations of Key Transformations
Understanding the reaction mechanisms, including the pathways and intermediate species, is crucial for controlling the outcome and efficiency of the chemical transformations of this compound.
Studies on Reaction Pathways and Intermediate Species
Mechanistic studies on reactions of allylic amines often reveal the involvement of key intermediates that dictate the regioselectivity and stereoselectivity of the products.
In Reduction Reactions: The mechanism of catalytic hydrogenation involves the adsorption of the alkene onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. The stereochemistry of the product is often determined by the facial selectivity of the alkene binding to the catalyst.
In Radical Reactions: The key intermediate is a resonance-stabilized allylic radical. ucalgary.ca The distribution of products often reflects the relative stability of the contributing resonance structures and any steric hindrance to the approach of the incoming radical.
In Cycloaddition Reactions: For aminocatalyzed Diels-Alder reactions, the formation of an enamine or dienamine intermediate is a critical step. acs.orgacs.org The stereochemical outcome is often controlled by the conformation of this intermediate and the trajectory of the dienophile's approach. nih.gov Mechanistic studies, including computational modeling, have been instrumental in elucidating the transition states of these reactions. nih.gov
In Allylic Amination: Copper(I)-catalyzed allylic amination studies have implicated the formation of Cu(I)-alkene and (allyl)Cu complexes as key catalytic intermediates. nih.gov Kinetic studies and computational analysis have helped to build a comprehensive mechanistic picture of these transformations. nih.gov
Influence of Non-Covalent Interactions on Reactivity
Non-covalent interactions, such as hydrogen bonding, electrostatic interactions, and van der Waals forces, play a significant role in influencing the reactivity and selectivity of chemical reactions. pnas.orgnih.govrsc.org In the context of this compound and related systems, these interactions can be crucial.
In Catalysis: In asymmetric catalysis, non-covalent interactions between the substrate, catalyst, and reagents are often responsible for the observed enantioselectivity. pnas.orgnih.gov For instance, in organocatalysis, hydrogen bonding between a catalyst and a substrate can lock the substrate into a specific conformation, leading to a highly stereoselective reaction. pnas.orgchemrxiv.org The conformational constraint imposed by multiple, cooperative non-covalent interactions can lead to high levels of stereoinduction. pnas.org
Transition State Stabilization: Non-covalent interactions can stabilize the transition state of a reaction, thereby lowering the activation energy and increasing the reaction rate. nih.gov For example, in reactions involving ionic intermediates, hydrogen bonding between a catalyst and an anion can significantly influence the reaction's progress. pnas.orgnih.gov
Substrate-Catalyst Interactions: In palladium-catalyzed reactions, non-covalent interactions between a ligand and a substrate can direct the catalyst to a specific site on the substrate, enabling site-selective C-H functionalization. chemrxiv.org The interplay of these weak interactions is key to designing new and efficient catalytic systems. rsc.org
Stereochemical Outcomes of Reactions
The stereochemistry of this compound, a chiral allylic amine, plays a pivotal role in its chemical transformations. The presence of a stereocenter at the C4 position and a C=C double bond gives rise to the possibility of various stereoisomers, which can influence the stereochemical course of reactions. The outcomes of reactions involving this compound are dictated by principles of stereocontrol, including substrate-controlled, auxiliary-controlled, and catalyst-controlled stereoselection. While specific research on the stereochemical outcomes of reactions for this compound is not extensively documented in publicly available literature, the behavior of analogous chiral allylic amines provides a strong framework for predicting its reactivity.
The stereochemical outcome of reactions at the allylic amine moiety is highly dependent on the reaction type and the reagents used. In general, reactions can proceed with either retention or inversion of configuration at the stereocenter, or they can lead to the formation of diastereomers if a new stereocenter is created. The geometry of the double bond (E/Z) also plays a crucial role in determining the facial selectivity of reagents approaching the molecule.
A key aspect of the reactivity of chiral allylic amines is their participation in transition metal-catalyzed reactions. rsc.org These reactions are often designed to proceed with high levels of stereoselectivity, enabling the synthesis of enantiomerically enriched products. wikipedia.orggoogle.com The choice of metal catalyst and chiral ligands is paramount in controlling the absolute stereochemistry of the product. rsc.org For instance, in processes like allylic amination, the stereochemical outcome can be directed by the catalyst system, leading to either retention or inversion of the original stereochemistry. rsc.orgnih.gov
Furthermore, enzymatic resolutions offer a powerful method for separating enantiomers of chiral amines or for the stereoselective synthesis of one enantiomer. nih.gov Lipases, for example, can be used to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the unreacted enantiomer. nih.gov
Substrate and Auxiliary Controlled Stereoselection
In the absence of an external chiral influence (like a catalyst or reagent), the inherent chirality of this compound can direct the stereochemical outcome of a reaction. This is known as substrate-controlled stereoselection. The existing stereocenter at C4 can influence the diastereoselectivity of reactions at the double bond or the amine group by sterically hindering one face of the molecule over the other.
Auxiliary-controlled stereoselection involves the temporary attachment of a chiral auxiliary to the amine. researchgate.net This auxiliary then directs the stereochemistry of a subsequent reaction. After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. While no specific examples for this compound are available, this is a common strategy for controlling stereochemistry in amine synthesis. researchgate.net
The table below illustrates the principle of substrate-controlled diastereoselection in the addition to a generic chiral allylic amine, which is analogous to this compound.
Table 1: Representative Substrate-Controlled Diastereoselective Addition to Chiral Allylic Amines
| Reactant (Generic Chiral Allylic Amine) | Reagent | Major Diastereomer Product | Diastereomeric Ratio (d.r.) | Reference Principle |
|---|---|---|---|---|
| (R)-N-Protected-alk-2-en-1-amine | m-CPBA (epoxidation) | (2R,3R)-Epoxy-amine | Often >90:10 | Felkin-Anh or chelation-controlled models often predict the outcome. |
| (R)-N-Protected-alk-2-en-1-amine | BH3-THF (hydroboration) | (2S,3R)-Amino alcohol | Varies with substrate and conditions | The stereochemistry is directed by the existing chiral center. |
Catalyst-Controlled Stereoselection
Transition metal catalysis provides a versatile platform for controlling the stereochemical outcome of reactions involving allylic amines. By selecting the appropriate combination of a metal precursor and a chiral ligand, chemists can favor the formation of a specific enantiomer or diastereomer.
For instance, iridium-catalyzed allylic amination of secondary allylic alcohols can produce chiral primary allylic amines with high stereospecificity. rsc.org Similarly, palladium-catalyzed allylic amination is a well-established method for the stereoselective formation of C-N bonds. nih.gov The stereochemical outcome of these reactions is often dependent on whether the nucleophilic attack occurs on the same face (retention) or the opposite face (inversion) of the π-allyl metal intermediate, which is controlled by the ligand.
The following table presents representative data for catalyst-controlled stereoselective reactions on substrates analogous to this compound.
Table 2: Examples of Catalyst-Controlled Stereoselective Reactions on Allylic Substrates
| Reaction Type | Catalyst System | Substrate Type | Product Type | Typical Enantiomeric Excess (e.e.) | Reference Principle |
|---|---|---|---|---|---|
| Asymmetric Allylic Amination | [Pd(allyl)Cl]2 / Chiral Ligand | Racemic Allylic Acetate | Chiral Allylic Amine | >90% | The chiral ligand creates a chiral environment around the metal center, leading to enantioselective nucleophilic attack. nih.gov |
| Hydrogen-Borrowing Alkylation | Iridium / Chiral Phosphine Ligand | Racemic Secondary Alcohol + Amine | Chiral Amine | High e.e. | Involves the in-situ oxidation of the alcohol to a ketone, condensation with the amine to form an imine, and subsequent asymmetric reduction. rsc.org |
| Reductive Relay Hydroamination | Copper Hydride / Chiral Ligand | Unsaturated Ester | Amine with Remote Stereocenter | High e.e. | The catalyst controls the stereochemistry at a position remote from the initial reactive site. |
Derivatives and Functionalization of 4 Ethylhex 2 En 1 Amine
Synthesis of Substituted Analogues and Homologues
The synthesis of substituted analogues and homologues of 4-Ethylhex-2-en-1-amine can be achieved through established synthetic methodologies. One common approach involves the nucleophilic substitution of corresponding haloalkanes with ammonia (B1221849) or other primary amines. For instance, reacting a substituted 4-ethylhex-2-en-1-halide with ammonia can yield the desired substituted amine.
Another versatile method is the reductive amination of appropriate aldehydes or ketones. This process, often catalyzed by reagents such as palladium on carbon (Pd/C) or Raney nickel, is highly scalable and can be adapted to produce a wide range of analogues and homologues by varying the starting carbonyl compound. The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reaction, offering a pathway to specific isomers.
Table 1: General Methods for the Synthesis of this compound Analogues and Homologues
| Reaction Type | Starting Materials | Reagents/Catalysts | Product Type |
| Nucleophilic Substitution | Substituted 4-ethylhex-2-en-1-halide, Ammonia/Amine | Solvent (e.g., Ethanol) | Substituted primary, secondary, or tertiary amine |
| Reductive Amination | Substituted aldehyde or ketone | Ammonia/Amine, Reducing agent (e.g., H₂, Pd/C, Raney Ni) | Substituted primary, secondary, or tertiary amine |
Introduction of Specific Functional Groups on the Carbon Skeleton
The carbon skeleton of this compound, particularly the allylic position and the double bond, provides reactive sites for the introduction of various functional groups.
The allylic position of this compound is susceptible to radical halogenation. The use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as UV light (hν) or a peroxide (ROOR), is a standard method for achieving allylic bromination. openochem.orgyoutube.com This reaction proceeds via a radical chain mechanism, where a bromine radical abstracts an allylic hydrogen, leading to a resonance-stabilized allylic radical. libretexts.org The subsequent reaction with a bromine molecule furnishes the allylic bromide. To favor substitution over addition to the double bond, a low concentration of the halogen is crucial, which is a key advantage of using NBS. openochem.orglibretexts.org
Similarly, allylic chlorination can be achieved using low concentrations of chlorine gas (Cl₂) at high temperatures. libretexts.org The regioselectivity of these reactions can be influenced by the stability of the resulting radical intermediate.
The double bond in this compound can be hydroxylated to introduce one or two hydroxyl groups. Dihydroxylation can be performed using reagents like osmium tetroxide (OsO₄) followed by a reducing agent (e.g., NaHSO₃) or cold, dilute potassium permanganate (B83412) (KMnO₄) to yield a diol.
Furthermore, enzyme-catalyzed allylic oxidation presents a regioselective method for introducing a hydroxyl group at the allylic position. nih.gov Certain enzymes, such as cytochrome P450 monooxygenases, can catalyze the hydroxylation of allylic C-H bonds. nih.gov The oxidation of allylic amines can also be directed by the amine group itself. For instance, the oxidation of cyclic allylic amines with meta-chloroperoxybenzoic acid (m-CPBA) in the presence of a strong acid can lead to diastereoselective epoxidation, which can then be opened to form a diol. acs.org
The introduction of an azide (B81097) group (N₃) onto the carbon skeleton of this compound can be accomplished through various synthetic routes, often involving the corresponding allylic alcohol as an intermediate. A direct catalytic azidation of allylic alcohols can be achieved using trimethylsilyl (B98337) azide (TMSN₃) in the presence of a catalyst like a silver salt. acs.org This method offers high yields and regioselectivities. acs.org
Alternatively, allylic azides can be synthesized via nucleophilic substitution of an allylic halide with sodium azide (NaN₃). rsc.orgnih.gov This is a well-established method for introducing the azide functionality. nih.gov The resulting allylic azide is a versatile intermediate that can be subsequently reduced to the corresponding amine, providing a pathway to diamine derivatives. nih.gov The azide group can also participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. acs.org
Formation of Heterocyclic Compounds Incorporating this compound Moieties
The primary amine functionality of this compound serves as a key handle for the construction of various heterocyclic systems.
Primary amines like this compound are valuable precursors for the synthesis of 2-amino-1,3-selenazoles. A common synthetic strategy involves the reaction of the primary amine with an isoselenocyanate to form a selenourea (B1239437) intermediate. This selenourea can then undergo cyclocondensation with an α-haloketone to furnish the 2-amino-1,3-selenazole ring system. mdpi.com
Formation of Selenourea: this compound is reacted with an appropriate isoselenocyanate (R-N=C=Se).
Cyclocondensation: The resulting substituted selenourea is treated with an α-haloketone (e.g., 2-bromoacetophenone) in the presence of a base like triethylamine (B128534) (Et₃N) to yield the corresponding 2-(4-ethylhex-2-en-1-ylamino)-1,3-selenazole derivative. mdpi.com
This synthetic route allows for the incorporation of the this compound moiety into a five-membered selenium- and nitrogen-containing heterocycle, opening up possibilities for the exploration of novel chemical space.
Pyrrole (B145914) Derivatives
The synthesis of pyrrole derivatives from primary amines is a well-established transformation in organic chemistry, often accomplished through condensation reactions with 1,4-dicarbonyl compounds or their synthetic equivalents. One of the most prominent methods for this conversion is the Clauson-Kaas synthesis, which facilitates the formation of N-substituted pyrroles from primary amines and 2,5-dialkoxytetrahydrofurans in the presence of an acid catalyst. beilstein-journals.orgnih.govchem-station.com This approach is broadly applicable to a wide range of aliphatic and aromatic primary amines. beilstein-journals.orgresearchgate.net
In the context of this compound, its primary amine functionality allows it to readily participate in the Clauson-Kaas reaction. The reaction proceeds by treating this compound with a 1,4-dicarbonyl precursor, such as 2,5-dimethoxytetrahydrofuran (B146720), under acidic conditions. The acid catalyzes the hydrolysis of the 2,5-dimethoxytetrahydrofuran to generate the reactive 1,4-dicarbonyl species in situ. This is followed by a series of condensation and cyclization steps with the amine to yield the corresponding N-substituted pyrrole. researchgate.netwikipedia.org
The general reaction scheme for the synthesis of 1-(4-ethylhex-2-en-1-yl)-1H-pyrrole is depicted below:
Scheme 1: Synthesis of 1-(4-ethylhex-2-en-1-yl)-1H-pyrrole via Clauson-Kaas Reaction

The reaction of this compound with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst to yield 1-(4-ethylhex-2-en-1-yl)-1H-pyrrole.
Detailed research findings have demonstrated the versatility of the Clauson-Kaas reaction with various primary amines, highlighting the influence of reaction conditions on the yield and purity of the resulting N-substituted pyrroles. beilstein-journals.org The choice of acid catalyst and solvent system can be optimized to achieve efficient conversion.
While specific experimental data for the reaction of this compound is not extensively documented in publicly available literature, the general principles of the Clauson-Kaas synthesis allow for the prediction of viable reaction conditions and expected outcomes. The following table outlines plausible parameters for the synthesis of 1-(4-ethylhex-2-en-1-yl)-1H-pyrrole based on analogous reactions reported for other aliphatic amines. nih.gov
Table 1: Illustrative Reaction Parameters for the Synthesis of 1-(4-ethylhex-2-en-1-yl)-1H-pyrrole
| Entry | Acid Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Acetic Acid | Acetic Acid | 100 | 4 | 75 |
| 2 | p-Toluenesulfonic Acid | Toluene | 110 | 3 | 82 |
| 3 | Montmorillonite K-10 | Dichloromethane | 40 | 6 | 68 |
| 4 | Scandium(III) triflate | Acetonitrile | 80 | 2.5 | 88 |
This functionalization of this compound into a pyrrole derivative introduces a versatile heterocyclic moiety. Pyrrole and its derivatives are important structural motifs in numerous biologically active compounds and functional materials. researchgate.netrsc.org The resulting N-(4-ethylhex-2-en-1-yl)pyrrole could serve as a building block for the synthesis of more complex molecules, leveraging the reactivity of both the pyrrole ring and the remaining alkene functionality in the side chain for further chemical modifications.
Role As a Building Block in Complex Molecular Architectures and Materials
Applications in Organic Synthesis as a Building Block
4-Ethylhex-2-en-1-amine serves as a foundational component in the synthesis of more elaborate molecules. Its bifunctional nature, possessing both a nucleophilic amine and a reactive alkene, allows for a variety of chemical transformations, making it an attractive starting material for synthetic chemists.
Precursor for More Complex Natural Product Synthesis
While specific examples of the direct use of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, its structural motifs are present in various natural compounds. The allylic amine framework is a key feature in many biologically active alkaloids and other secondary metabolites. The potential for this compound to serve as a chiral building block, after resolution of its enantiomers, further enhances its appeal for the asymmetric synthesis of natural products. The strategic placement of the ethyl group can also influence the stereochemical outcome of reactions, a critical aspect in the synthesis of stereochemically rich natural products.
Intermediate in Multi-Component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly valued for their efficiency and atom economy. Primary amines are common participants in a wide array of MCRs, such as the Ugi and Passerini reactions. Although specific MCRs involving this compound are not prominently reported, its primary amine functionality makes it a suitable candidate for such transformations. The presence of the double bond could also participate in or be preserved for post-MCR modifications, adding another layer of molecular diversity.
Use in Polymer Science and Supramolecular Assemblies
The unique chemical structure of this compound also lends itself to applications in materials science, particularly in the creation of polymers and organized supramolecular structures.
Monomer in Polymerization Processes
The primary amine and the alkene group in this compound allow it to act as a monomer in various polymerization processes. The amine functionality can participate in step-growth polymerization, for instance, through reaction with carboxylic acids or their derivatives to form polyamides. Furthermore, the double bond can undergo chain-growth polymerization, such as free-radical or transition-metal-catalyzed polymerization, to generate polymers with the amine functionality pendant to the polymer backbone. This would result in functional polymers with potential applications as coatings, adhesives, or for further chemical modification.
Precursor to Ligands and Catalysts in Transition Metal Chemistry
The amine functionality of this compound makes it a valuable precursor for the synthesis of ligands that can coordinate with transition metals to form catalysts. These catalysts are instrumental in a vast number of chemical transformations.
Design and Synthesis of Novel Ligands
Chiral amines are foundational in asymmetric synthesis, often serving as the basis for chiral ligands that coordinate with metal catalysts. sigmaaldrich.com These ligands are crucial for inducing enantioselectivity in chemical reactions, a vital aspect in the production of pharmaceuticals and other fine chemicals. sigmaaldrich.comnih.gov The primary amine group in this compound can be readily functionalized to create a wide array of ligand types, such as phosphoramidites, diamines, or amino alcohols, which are known to be effective in various catalytic processes. sigmaaldrich.comenamine.net
The synthesis of such ligands often involves the reaction of the primary amine with other molecules to introduce coordinating atoms like phosphorus, oxygen, or additional nitrogen atoms. For instance, reaction with chlorophosphines can yield phosphine-amine ligands, while reaction with epoxides can produce chiral amino alcohols. enamine.net These resulting multidentate structures can then form stable complexes with transition metals like rhodium, palladium, iridium, or copper. alfachemic.com The inherent chirality of the 4-ethylhexyl backbone would be transferred to the ligand scaffold, influencing the spatial arrangement of the metal complex and, consequently, the stereochemical outcome of the catalyzed reaction. While specific research detailing the use of this compound for this purpose is not extensively documented, its structural features align with those of other chiral amines successfully employed in the synthesis of highly effective ligands for asymmetric catalysis. sigmaaldrich.comresearchgate.net
Chiral amines are not only precursors to ligands but can also act directly as organocatalysts, participating in various catalytic cycles. alfachemic.com One of the most prominent examples is the formation of enamines or iminium ions. alfachemic.comresearchgate.net A chiral primary or secondary amine reacts with a carbonyl compound (an aldehyde or ketone) to form a chiral enamine or a chiral iminium ion intermediate. alfachemic.com This activation mode lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, making it more susceptible to nucleophilic attack. alfachemic.com
For example, in a general iminium catalytic cycle, a chiral amine like a derivative of this compound would condense with an α,β-unsaturated aldehyde. researchgate.net This forms a chiral iminium ion, which then undergoes a nucleophilic attack. Subsequent hydrolysis regenerates the chiral amine catalyst and furnishes the enantiomerically enriched product. researchgate.net
Furthermore, the allylic amine structure is central to important transition-metal-catalyzed reactions. In palladium-catalyzed allylic amination, for instance, an allylic substrate forms a π-allyl palladium complex. nih.gov The amine can then act as a nucleophile to form a new carbon-nitrogen bond. nih.gov While often used to synthesize allylic amines, related catalytic cycles can employ them as starting materials for further transformations. nih.govincatt.nl Mechanistic studies of nickel-catalyzed reactions have pointed to the formation of bis(π-allyl)nickel(II) intermediates, which are key to the catalytic cycle for producing homoallylic amines from allylic alcohols and imines. acs.org
The development of new methods in chiral catalysis heavily relies on the availability of diverse and effective chiral building blocks. nih.gov Chiral amines are a cornerstone of this field, providing the stereochemical control in a wide range of transformations, including reductions, additions, and coupling reactions. nih.govalfachemic.com
The use of this compound as a chiral source can be envisioned in several catalytic contexts:
Asymmetric Hydrogenation: As a precursor to a chiral ligand, it could be used in transition-metal-catalyzed asymmetric hydrogenation of prochiral olefins, imines, or ketones. nih.govresearchgate.net Iridium, rhodium, and ruthenium complexes bearing chiral ligands are commonly employed for producing chiral amines and alcohols with high enantioselectivity. researchgate.netwhiterose.ac.uk
Organocatalytic Reactions: Derivatives of this compound could be developed as next-generation organocatalysts for reactions like Michael additions, aldol (B89426) reactions, and Mannich reactions. alfachemic.com The efficiency and selectivity of these catalysts are often tuned by modifying the steric and electronic properties of the amine catalyst, a process for which this compound is a suitable starting point. alfachemic.comorganic-chemistry.org
Biocatalysis: The synthesis of valuable chiral amines is increasingly being accomplished using enzymatic methods. nih.govwiley.com Enzymes such as ω-transaminases (ω-TAs), amine dehydrogenases (AmDHs), and monoamine oxidases (MAOs) are used for the asymmetric synthesis or resolution of chiral amines. nih.govwiley.com While these are typically used to produce chiral amines, the development of new enzymatic processes could potentially use specific chiral amines like this compound as substrates for deracemization or further functionalization, contributing to the expansion of biocatalytic tools. nih.govacs.org
Computational and Theoretical Investigations of 4 Ethylhex 2 En 1 Amine
Electronic Structure and Reactivity Modeling
The electronic structure and reactivity of 4-Ethylhex-2-en-1-amine are governed by the interplay of its constituent functional groups: the primary amine, the carbon-carbon double bond, and the ethyl substituent. Computational chemistry provides powerful tools to dissect these interactions and predict the molecule's behavior.
Density Functional Theory (DFT) Studies of Adsorption and Interaction Mechanisms
Density Functional Theory (DFT) is a robust method for investigating the electronic properties and interaction mechanisms of molecules. While specific DFT studies on the adsorption of this compound are not readily found, general principles from studies on similar amine compounds can be applied. For instance, DFT analyses of the adsorption of amine groups on various surfaces reveal the nature of the interaction, which can range from physisorption to chemisorption depending on the substrate. The primary amine group in this compound, with its lone pair of electrons, is expected to be the primary site for interaction with acidic surfaces or metal centers. The presence of the double bond and the alkyl chain will influence the orientation and strength of this adsorption.
General findings from DFT studies on primary amines suggest that the interaction energy is significantly influenced by the nature of the adsorbent and the electronic environment of the amine. The ethyl group in this compound would likely introduce steric hindrance that could affect its adsorption profile compared to a less substituted amine.
A theoretical study on the reaction of primary amines with aldehydes using DFT has shown that both steric and electronic effects play a crucial role in the reaction mechanism. nih.gov Such insights are valuable for predicting how this compound might interact with other molecules.
A hypothetical data table illustrating potential adsorption energies on different surfaces, based on general knowledge of amine interactions, is presented below.
| Adsorbent Surface | Predicted Interaction Type | Estimated Adsorption Energy (kJ/mol) |
| Silica (acidic) | Hydrogen Bonding / Chemisorption | -40 to -80 |
| Graphite (non-polar) | Physisorption (van der Waals) | -15 to -30 |
| Iron Oxide | Lewis Acid-Base Interaction | -60 to -120 |
Note: These values are illustrative and based on general principles of amine adsorption, not on specific experimental or computational data for this compound.
Quantum Chemical Calculations for Reaction Energetics
Quantum chemical calculations are instrumental in determining the energetics of chemical reactions, including transition state energies and reaction enthalpies. nih.govrsc.orgresearchgate.net For this compound, key reactions would include protonation at the amine, reactions at the double bond (e.g., hydrogenation, halogenation), and nucleophilic attack by the amine.
The energetics of these reactions are influenced by the electronic effects of the substituent groups. The ethyl group is weakly electron-donating, which can slightly increase the basicity of the amine. The double bond, being in conjugation with the amine group, can influence the reactivity of both the amine and the double bond itself.
A study on the addition of primary amines to α,β-unsaturated aldehydes and ketones has shown that DFT calculations can effectively rationalize the selectivity of 1,2- versus 1,4-addition. acs.org This is highly relevant to understanding the reactivity of the unsaturated system in this compound.
Below is a table of predicted reaction enthalpies for some fundamental reactions of this compound, based on general values for similar compounds.
| Reaction | Predicted Reaction Enthalpy (ΔH, kJ/mol) |
| Protonation of the amine group | -850 to -950 |
| Hydrogenation of the C=C double bond | -110 to -130 |
| Addition of HBr across the C=C double bond | -70 to -90 |
Note: These values are estimations based on typical values for similar functional groups and are not derived from specific calculations on this compound.
Frontier Molecular Orbital (FMO) Analysis (e.g., Fukui Functions)
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity).
For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group due to the presence of the lone pair of electrons. This indicates that the amine group is the primary site for electrophilic attack. The LUMO is likely to be associated with the π* antibonding orbital of the C=C double bond, making the double bond susceptible to nucleophilic attack.
Fukui functions are a tool derived from DFT that quantify the reactivity of different sites within a molecule. wikipedia.orgresearchgate.net The Fukui function f(r) indicates the change in electron density at a point r when the total number of electrons in the system changes. For an electrophilic attack, the relevant Fukui function is f⁻(r), and for a nucleophilic attack, it is f⁺(r).
A general analysis for this compound would predict:
A high value of f⁻(r) on the nitrogen atom, confirming its nucleophilic character.
A high value of f⁺(r) on the carbon atoms of the double bond, indicating their electrophilic character.
| Atomic Site | Predicted Dominant Reactivity | Associated Frontier Orbital |
| Nitrogen (Amine) | Nucleophilic / Basic | HOMO |
| C2 Carbon (Double Bond) | Electrophilic | LUMO |
| C3 Carbon (Double Bond) | Electrophilic | LUMO |
Molecular Dynamics Simulations to Understand Intermolecular Interactions
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules and their interactions over time. mdpi.com For this compound, MD simulations could be employed to understand its behavior in different solvents, its aggregation properties, and its interactions with biological membranes or other materials.
The amphiphilic nature of this compound, with a polar amine head and a nonpolar hydrocarbon tail, suggests it may exhibit interesting interfacial behavior. MD simulations of similar long-chain amines have been used to study their permeation through lipid bilayers and their self-assembly into micelles or other aggregates in aqueous solutions. mdpi.com
Key intermolecular interactions that would be investigated include:
Hydrogen bonding: The primary amine group can act as both a hydrogen bond donor and acceptor.
Van der Waals interactions: The ethyl and hexenyl chains contribute to nonpolar interactions.
Dipole-dipole interactions: The polar amine group creates a molecular dipole.
MD simulations can provide insights into the radial distribution functions of different atomic pairs, giving a statistical picture of the intermolecular organization. For example, the N-H···O radial distribution function in an aqueous solution would reveal the extent of hydrogen bonding between the amine and water molecules.
Prediction of Reaction Mechanisms and Pathways
Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. nih.govresearchgate.netnih.gov This involves locating transition states and intermediates to determine the most favorable reaction pathway.
For this compound, several reaction mechanisms could be investigated:
Nucleophilic substitution: The amine group can act as a nucleophile, for example, in reactions with alkyl halides. libretexts.org
Addition reactions: The double bond can undergo electrophilic or radical addition.
Imine formation: The primary amine can react with aldehydes and ketones to form imines. libretexts.orgmnstate.edu
Theoretical studies on the reaction of primary amines with aldehydes have shown that the reaction can proceed through different pathways depending on the conditions, such as the presence of a catalyst. nih.gov DFT calculations can be used to compare the activation barriers of competing pathways and predict the major product. For instance, in the reaction with an α,β-unsaturated aldehyde, both 1,2- and 1,4-addition pathways are possible, and their relative energies can be computationally determined. acs.org
Conformation Analysis and Stereochemical Prediction
The flexibility of the hexenyl chain in this compound gives rise to multiple possible conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This can be achieved through computational methods such as molecular mechanics or quantum chemical calculations.
The presence of a chiral center at the C4 carbon (the carbon atom to which the ethyl group is attached) and the E/Z isomerism of the double bond means that this compound can exist as multiple stereoisomers. The IUPAC name (E)-4-ethylhex-2-en-1-amine specifies the trans configuration of the double bond. nih.gov
Computational methods can be used to predict the relative stabilities of different stereoisomers and to calculate their chiroptical properties, such as optical rotation. This information is crucial for understanding the stereochemical outcome of reactions involving this molecule. For complex cyclization reactions, computational tools can even anticipate the stereoselectivity of the products. arxiv.org
Environmental Fate and Degradation Pathways of 4 Ethylhex 2 En 1 Amine Chemical Transformation Focus
Abiotic Degradation Processes
Abiotic degradation involves the transformation of a chemical compound through non-biological processes. For 4-Ethylhex-2-en-1-amine, the primary abiotic degradation pathways are likely to be photolysis and hydrolysis, driven by sunlight and water, respectively.
Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. The presence of both an amine group and a double bond in this compound suggests its susceptibility to photodegradation in the environment, particularly in aquatic systems exposed to sunlight.
The direct photolysis of simple aliphatic amines is generally considered to be slow. However, the presence of other substances in the environment, known as sensitizers, can significantly accelerate photolytic degradation through indirect photolysis. nih.gov For primary aliphatic amines, photosensitized oxidation can lead to the formation of aldehydes and imines. le.ac.uk In the case of this compound, the interaction with excited sensitizers could lead to the abstraction of a hydrogen atom from the amine group or the carbon adjacent to the nitrogen, initiating a cascade of radical reactions. le.ac.uk
The carbon-carbon double bond in the molecule is also a potential site for photochemical reactions. Alkenes can undergo various photochemical transformations, including direct and sensitized photoisomerization (E/Z isomerization) and reactions with photochemically generated reactive species like hydroxyl radicals.
A probable photolytic degradation pathway for this compound is outlined below:
| Reactant | Process | Probable Intermediate(s) | Probable Final Product(s) | Reference |
| This compound | Photosensitized Oxidation | 4-Ethylhex-2-en-1-iminium radical, Hydroperoxides | 4-Ethylhex-2-enal, Ammonia (B1221849) | le.ac.uk |
| This compound | Reaction with Hydroxyl Radicals | Hydroxylated amine radicals | Various oxygenated products, smaller aldehydes, and carboxylic acids | nih.gov |
Enamines are known to be susceptible to hydrolysis under acidic conditions, which leads to the formation of a carbonyl compound and the corresponding amine. masterorganicchemistry.comorgoreview.comchemistrysteps.com The mechanism involves the protonation of the double bond, followed by the attack of a water molecule. chemistrysteps.com Although this compound is not a classic enamine, the proximity of the amine to the double bond could facilitate a similar hydrolytic cleavage under certain environmental conditions.
The general reaction for the acid-catalyzed hydrolysis of an enamine is as follows:
R₂N-CR=CR₂ + H₃O⁺ → R₂NH₂⁺ + O=CR-CHR₂
Applying this to this compound, a potential hydrolysis pathway could be initiated by protonation, leading to the formation of an iminium ion, which is then attacked by water.
| Reactant | Condition | Probable Product(s) | Reference |
| This compound | Acidic (e.g., in acidic rain or certain industrial effluents) | 4-Ethylhex-2-en-1-al, Ammonium (B1175870) ion | orgoreview.comchemistrysteps.com |
Biotic Transformation and Biodegradation Studies
Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a crucial process in the removal of chemical pollutants from the environment. While no specific biodegradation studies on this compound have been identified, the degradation pathways of similar aliphatic and unsaturated amines can provide insights into its likely fate.
The biodegradation of amines is a well-documented process. Microorganisms possess enzymes, such as monooxygenases and dehydrogenases, that can initiate the breakdown of these compounds. For a primary amine like this compound, the initial step of biodegradation is often the oxidation of the amine group or the alkyl chain.
One common pathway for the microbial degradation of primary amines is deamination, the removal of the amine group, which can occur through oxidative or non-oxidative mechanisms. Oxidative deamination, catalyzed by amine oxidases, would convert the amine to an imine, which is then hydrolyzed to an aldehyde and ammonia. researchgate.net The resulting aldehyde can be further oxidized to a carboxylic acid and then enter central metabolic pathways.
The presence of the double bond and the ethyl group in this compound presents additional sites for microbial attack. The double bond can be saturated or epoxidized, while the alkyl chain can undergo hydroxylation and subsequent oxidation. The degradation of long-chain alkyl compounds often proceeds via terminal oxidation of the alkyl chain followed by β-oxidation. nih.gov
A hypothetical biodegradation pathway for this compound is presented below:
| Initial Substrate | Enzymatic Process | Key Intermediate(s) | Subsequent Products | Reference |
| This compound | Amine Oxidase/Dehydrogenase | 4-Ethylhex-2-en-1-imine | 4-Ethylhex-2-enal, Ammonia | researchgate.net |
| 4-Ethylhex-2-enal | Aldehyde Dehydrogenase | 4-Ethylhex-2-enoic acid | Further degradation via β-oxidation | nih.gov |
| This compound | Monooxygenase | Hydroxylated derivatives | Further oxidation and ring cleavage (if applicable) | nih.gov |
As no experimental studies on the biodegradation of this compound are available, the identification of its specific biodegradation products remains speculative. However, based on the probable degradation pathways discussed above, a range of potential metabolites can be predicted.
The initial oxidation of the amine group would likely lead to the formation of 4-Ethylhex-2-enal and ammonia . Further oxidation of the aldehyde would produce 4-Ethylhex-2-enoic acid . Subsequent degradation of this unsaturated carboxylic acid would likely proceed through pathways analogous to fatty acid metabolism, involving hydration of the double bond and β-oxidation, leading to the formation of smaller, more readily biodegradable molecules that can be incorporated into the microbial biomass or mineralized to carbon dioxide and water.
| Potential Biodegradation Product | Precursor | Formation Pathway |
| 4-Ethylhex-2-enal | This compound | Oxidative deamination |
| Ammonia | This compound | Deamination |
| 4-Ethylhex-2-enoic acid | 4-Ethylhex-2-enal | Aldehyde oxidation |
| Smaller chain carboxylic acids | 4-Ethylhex-2-enoic acid | β-oxidation |
Q & A
Q. What are the primary synthetic routes for 4-Ethylhex-2-en-1-amine, and what factors influence reaction yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution of haloalkanes (e.g., 4-ethylhex-2-en-1-bromide) with ammonia under reflux conditions in ethanol. Reductive amination of aldehydes/ketones using catalysts like Pd/C or Raney nickel is also viable for scalability . Key factors affecting yield include:
- Solvent choice : Polar aprotic solvents enhance nucleophilicity.
- Catalyst activity : Pd/C efficiency depends on particle size and support material.
- Reaction time : Prolonged reflux may lead to side reactions (e.g., over-reduction).
Comparative studies with saturated analogues (e.g., 4-ethylhexan-1-amine) highlight the double bond’s role in steric hindrance during substitution .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy : Confirm presence of the ethyl group (δ 1.2–1.4 ppm) and double bond (δ 5.3–5.7 ppm).
- GC-MS : Detect impurities via retention time and fragmentation patterns.
- Elemental analysis : Verify C8H17N composition (theoretical C: 75.8%, H: 13.4%, N: 10.8%).
Document all parameters (e.g., solvent, instrument calibration) to ensure reproducibility .
Advanced Research Questions
Q. How does the ethyl group and double bond in this compound influence its reactivity compared to saturated analogues?
- Methodological Answer : The ethyl group increases steric bulk, slowing nucleophilic attack at the amine site, while the double bond introduces electronic effects (e.g., conjugation with the amine group). For example:
- Oxidation : The double bond stabilizes intermediates, favoring nitroso compound formation over nitriles.
- Reduction : Selective hydrogenation of the double bond (using Pd/C at 25°C) yields 4-ethylhexan-1-amine, a key intermediate for comparative reactivity studies .
Computational modeling (DFT) can predict regioselectivity in substitution reactions .
Q. What strategies resolve contradictions in spectroscopic data during synthesis (e.g., inconsistent NMR peaks)?
- Methodological Answer : Contradictions often arise from isomerization or solvent effects. Strategies include:
- Variable-temperature NMR : Identify dynamic equilibria (e.g., enamine tautomerism).
- Deuterated solvents : Eliminate solvent peak interference.
- Cross-validation : Compare with literature data for structurally similar compounds (e.g., 2-fluorohexan-1-amine hydrochloride) .
Document all experimental conditions to trace discrepancies, adhering to open-data principles for peer validation .
Q. How can computational tools predict reaction pathways for this compound in complex syntheses?
- Methodological Answer : AI-driven retrosynthesis platforms (e.g., Template_relevance Reaxys) analyze reaction databases to propose feasible routes. For example:
- Step 1 : Input target structure; the algorithm identifies precursor 4-ethylhex-2-enal.
- Step 2 : Simulate reductive amination under H2/Pd-C conditions, predicting yields based on steric parameters .
Validate predictions with small-scale trials and adjust catalysts (e.g., switching Pd/C to PtO₂ for hindered substrates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
